molecular formula C17H16ClN3O2 B2441928 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1797608-02-6

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2441928
CAS No.: 1797608-02-6
M. Wt: 329.78
InChI Key: AIYZXLWEUJJKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroquinoline moiety linked to a cyanocyclobutyl group through an oxyacetamide linkage

Preparation Methods

The synthesis of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of 5-chloroquinolin-8-ol: This intermediate is prepared by chlorination of quinoline followed by hydroxylation.

    Synthesis of 5-chloroquinolin-8-yl oxyacetate: The 5-chloroquinolin-8-ol is reacted with chloroacetic acid in the presence of a base to form the oxyacetate.

    Formation of the cyanocyclobutyl intermediate: Cyclobutanone is reacted with cyanide to form the cyanocyclobutyl group.

    Coupling reaction: The 5-chloroquinolin-8-yl oxyacetate is coupled with the cyanocyclobutyl intermediate in the presence of a coupling agent to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as methionine aminopeptidase and sirtuin 1, which play key roles in cellular processes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide can be compared with other similar compounds, such as:

    Cloquintocet-mexyl: This compound is also a quinoline derivative with a similar chloroquinoline moiety.

    5-chloroquinolin-8-yl phenylcarbamate: This compound shares the chloroquinoline core but differs in its functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N-(1-cyanocyclobutyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-21(17(11-19)7-3-8-17)15(22)10-23-14-6-5-13(18)12-4-2-9-20-16(12)14/h2,4-6,9H,3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYZXLWEUJJKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.